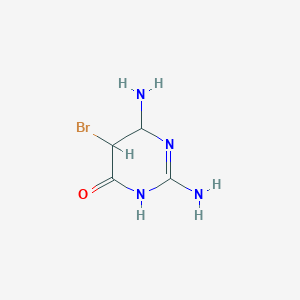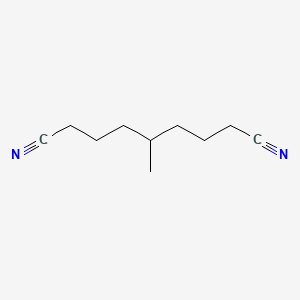
1,2,3-Tris(decyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(decyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene core substituted with three decyl groups at the 1, 2, and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyl)naphthalene typically involves the alkylation of naphthalene with decyl halides. A common method is the Friedel-Crafts alkylation, where naphthalene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound.
化学反応の分析
Types of Reactions
1,2,3-Tris(decyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of decyl-substituted naphthoic acids.
Reduction: Formation of decyl-substituted naphthols.
Substitution: Formation of nitro or sulfonic acid derivatives of this compound.
科学的研究の応用
1,2,3-Tris(decyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,3-Tris(decyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The decyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing cellular processes.
類似化合物との比較
Similar Compounds
1,2,3-Tris(phenyl)naphthalene: Similar structure but with phenyl groups instead of decyl groups.
1,2,3-Tris(methyl)naphthalene: Contains methyl groups instead of decyl groups.
1,2,3-Tris(ethyl)naphthalene: Contains ethyl groups instead of decyl groups.
Uniqueness
1,2,3-Tris(decyl)naphthalene is unique due to the presence of long decyl chains, which impart distinct physical and chemical properties. These long alkyl chains can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications that require these characteristics.
特性
CAS番号 |
90454-23-2 |
|---|---|
分子式 |
C40H68 |
分子量 |
549.0 g/mol |
IUPAC名 |
1,2,3-tris-decylnaphthalene |
InChI |
InChI=1S/C40H68/c1-4-7-10-13-16-19-22-25-30-36-35-37-31-28-29-33-39(37)40(34-27-24-21-18-15-12-9-6-3)38(36)32-26-23-20-17-14-11-8-5-2/h28-29,31,33,35H,4-27,30,32,34H2,1-3H3 |
InChIキー |
QYHOENGEWOBHFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)

silanol](/img/structure/B14373629.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)


